n5-Trityl-d-glutamine hydrate
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Overview
Description
n5-Trityl-d-glutamine hydrate is a specialty compound used primarily in proteomics research. It is a derivative of d-glutamine, modified with a trityl (triphenylmethyl) group. The molecular formula of this compound is C24H26N2O4, and it has a molecular weight of 406.47 . This compound is known for its stability and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n5-Trityl-d-glutamine hydrate involves the protection of the amino group of d-glutamine with a trityl group. The trityl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
n5-Trityl-d-glutamine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be substituted under acidic conditions to yield d-glutamine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The trityl group can be removed through hydrolysis, especially under acidic conditions.
Common Reagents and Conditions
Trityl Chloride:
Acids (e.g., trifluoroacetic acid): Used for the removal of the trityl group.
Bases (e.g., pyridine, triethylamine): Used to facilitate the substitution reactions.
Major Products Formed
d-Glutamine: Formed upon the removal of the trityl group.
Trityl Alcohol: A byproduct of the deprotection reaction.
Scientific Research Applications
n5-Trityl-d-glutamine hydrate is widely used in scientific research, particularly in:
Proteomics: As a protective group for amino acids during peptide synthesis.
Organic Synthesis: Used in the synthesis of complex organic molecules.
Biological Studies: Investigated for its role in various biochemical pathways
Mechanism of Action
The mechanism of action of n5-Trityl-d-glutamine hydrate primarily involves its role as a protective group. The trityl group protects the amino group of d-glutamine from unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, yielding the free amino group .
Comparison with Similar Compounds
Similar Compounds
n5-Trityl-l-glutamine hydrate: Similar in structure but derived from l-glutamine.
n5-Trityl-d-asparagine hydrate: Similar protective group chemistry but with asparagine instead of glutamine.
Uniqueness
n5-Trityl-d-glutamine hydrate is unique due to its specific use in protecting the amino group of d-glutamine. Its stability and ease of removal make it a preferred choice in peptide synthesis and other organic synthesis applications .
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2 |
InChI Key |
UKMVWWMCFNOINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Origin of Product |
United States |
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